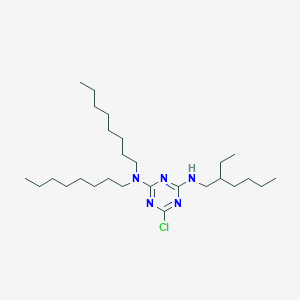
6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with chloro, ethylhexyl, and dioctyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method involves the reaction of 6-chloro-1,3,5-triazine with 2-ethylhexylamine and dioctylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial production also includes rigorous quality control measures to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO~4~) or reducing agents like sodium borohydride (NaBH~4~) are used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted triazines, while hydrolysis can lead to the formation of triazine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The chloro and alkyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-diethyl-1,3,5-triazine-2,4-diamine
- 6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dipropyl-1,3,5-triazine-2,4-diamine
Uniqueness
6-Chloro-N~4~-(2-ethylhexyl)-N~2~,N~2~-dioctyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of long alkyl chains enhances its lipophilicity, making it more suitable for certain applications compared to its analogues.
Propiedades
Número CAS |
870485-50-0 |
|---|---|
Fórmula molecular |
C27H52ClN5 |
Peso molecular |
482.2 g/mol |
Nombre IUPAC |
6-chloro-4-N-(2-ethylhexyl)-2-N,2-N-dioctyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C27H52ClN5/c1-5-9-12-14-16-18-21-33(22-19-17-15-13-10-6-2)27-31-25(28)30-26(32-27)29-23-24(8-4)20-11-7-3/h24H,5-23H2,1-4H3,(H,29,30,31,32) |
Clave InChI |
BMUKJYHXFMAHOZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CCCCCCCC)C1=NC(=NC(=N1)NCC(CC)CCCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


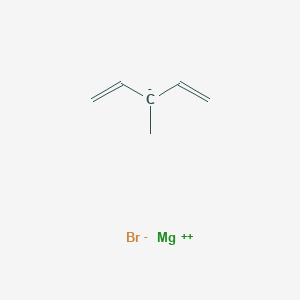

![1-Propanone, 1-[1-(2-ethylhexyl)-6-methoxy-1H-indazol-3-yl]-2-methyl-](/img/structure/B15161100.png)
![7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B15161102.png)
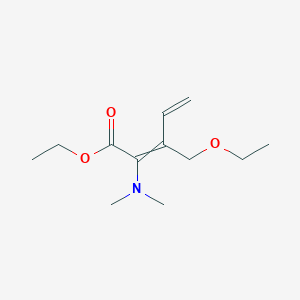
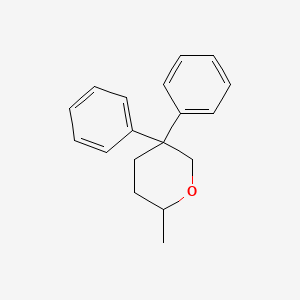
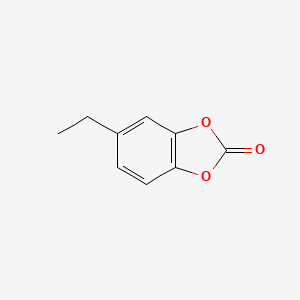

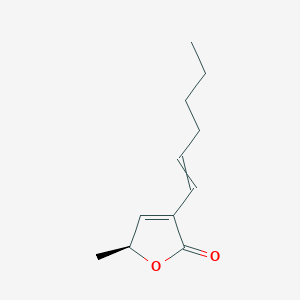
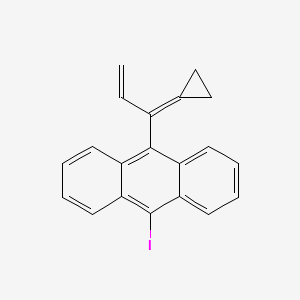
![5-Cyclopropyl-3-[4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B15161154.png)
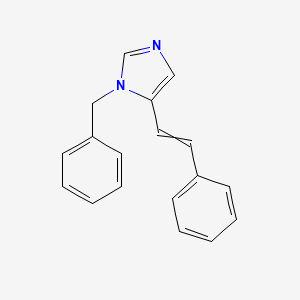

![Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone](/img/structure/B15161189.png)
